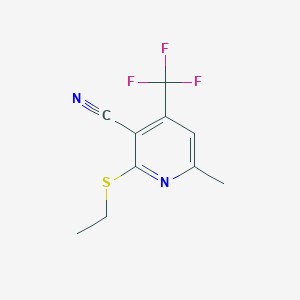

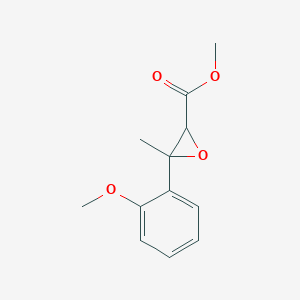

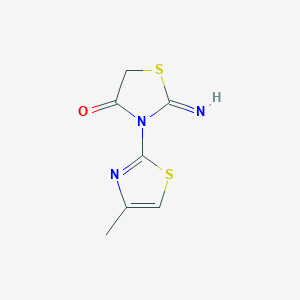

![molecular formula C27H24FNO4 B2503741 3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866727-14-2](/img/structure/B2503741.png)

3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one" is a complex organic molecule that appears to be related to the family of 1,4-dihydroquinolin-4-ones, which are known for their diverse pharmacological activities. The structure suggests the presence of multiple substituents, including an ethylbenzoyl group and a fluorophenylmethyl moiety, along with methoxy groups on the quinoline ring.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the electrochemical oxidation of aromatic ethers has been used to synthesize complex isoquinoline derivatives, as described in the anodic oxidation of 1,4-dihydro-6,7-dimethoxy-4-(3,4-dimethoxybenzyl)-2-methylisoquinolin-3(2H)-one . Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one was determined, highlighting the importance of such analyses in confirming the molecular structure of complex organic compounds . This approach could be applied to determine the precise structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied, with a focus on the electrochemical oxidation of aromatic ethers leading to various products . The reactivity of the compound could be inferred from such studies, suggesting potential pathways for functionalization or transformation into other useful derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, providing insights into their behavior and potential applications. For instance, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for a new tricyclic quinolone, reveals the importance of such properties in drug development . The properties of "this compound" would likely be influenced by its functional groups and overall molecular architecture.

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

Quinoline derivatives, including compounds structurally similar to 3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one, are recognized for their efficiency as fluorophores, useful in biochemistry and medicine for studying biological systems. Their potential as antioxidants and radioprotectors highlights their importance in developing new, more sensitive, and selective compounds for these applications (Aleksanyan & Hambardzumyan, 2013).

Electrochemical Oxidation

In research exploring the electrochemical oxidation of aromatic ethers, derivatives of quinolines similar to the compound have been studied for their chemical behavior and potential synthetic utility. These studies contribute to the broader understanding of the cyclisation processes and the synthesis of complex organic molecules (Carmody, Sainsbury, & Newton, 1980).

Cytotoxicity Studies

Certain benzimidazo[2,1-a]isoquinoline derivatives have been synthesized and evaluated for their cytotoxicities against human cancer cell lines, underscoring the potential therapeutic applications of quinoline derivatives in cancer treatment. The quaternary salts of dimethoxy compounds, for instance, showed significant activity, indicating the relevance of quinoline derivatives in drug development (Deady & Rodemann, 2001).

Antibacterial Activities

Quinolones containing heterocyclic substituents at the 7-position have been synthesized, including oxazoline and oxazine rings, which showed greater in vitro antibacterial activity against Gram-positive organisms than against Gram-negative organisms. This demonstrates the compound's significance in the development of new antibiotics (Cooper, Klock, Chu, & Fernandes, 1990).

Metabolite Identification and Transporter-Mediated Excretion

Research on the metabolites of YM758, a novel If channel inhibitor, has provided insights into the transporter-mediated renal and hepatic excretion of these metabolites, illustrating the compound's implications in pharmacokinetics and drug development processes (Umehara et al., 2009).

Eigenschaften

IUPAC Name |

3-(4-ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FNO4/c1-4-17-9-11-18(12-10-17)26(30)21-16-29(15-19-7-5-6-8-22(19)28)23-14-25(33-3)24(32-2)13-20(23)27(21)31/h5-14,16H,4,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCJPXRRTZDUFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

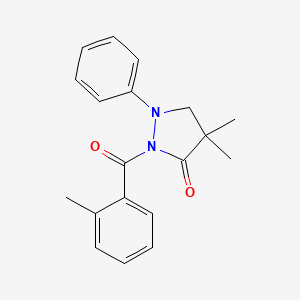

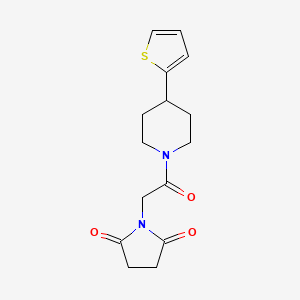

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2503663.png)

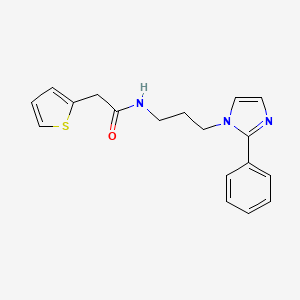

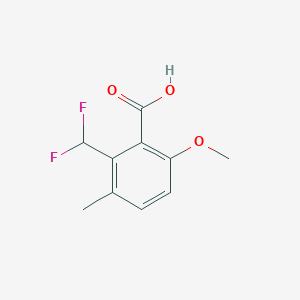

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanehydrazide](/img/structure/B2503675.png)

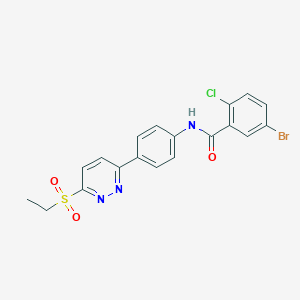

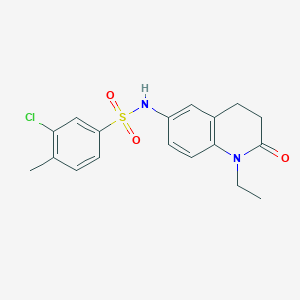

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2503679.png)